LogP Comparison: tert-Butyl Group Confers 1.9-Fold Higher Lipophilicity than Methyl Analog
The calculated LogP value for 3-Bromo-N-(tert-butyl)benzenesulphonamide is 3.99760, compared to 2.11 for 3-bromo-N-methylbenzenesulfonamide [1][2]. This represents a 1.8876 log unit increase in lipophilicity, which correlates with enhanced membrane permeability and altered drug-likeness in lead optimization programs.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.99760 |
| Comparator Or Baseline | 3-Bromo-N-methylbenzenesulfonamide: LogP = 2.11 |
| Quantified Difference | ΔLogP = 1.8876 (approximately 1.9-fold increase) |
| Conditions | Calculated using standard prediction algorithms; values from ChemSrc database entries. |
Why This Matters
Higher lipophilicity directly impacts compound absorption and distribution, making the tert-butyl derivative more suitable for cell-based assays and in vivo studies requiring enhanced membrane passage.
- [1] ChemSrc. 3-Bromo-N-(tert-butyl)benzenesulfonamide (CAS 308283-47-8). Accessed 2026. View Source
- [2] ChemSrc. 3-Bromo-N-methylbenzenesulfonamide (CAS 153435-79-1). Accessed 2026. View Source
